(2,6-Dimethylcyclohexyl)methanol
Overview
Description
(2,6-Dimethylcyclohexyl)methanol: is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol . It is a cyclohexane derivative with two methyl groups at the 2 and 6 positions and a hydroxymethyl group attached to the ring
Synthetic Routes and Reaction Conditions:
Hydroboration-Oxidation: One common synthetic route involves the hydroboration of 2,6-dimethylcyclohexene followed by oxidation to yield This compound .
Reduction of Ketones: Another method includes the reduction of 2,6-dimethylcyclohexanone using reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: The industrial production of This compound typically involves large-scale chemical synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2,6-Dimethylcyclohexyl)methanol: undergoes various types of chemical reactions, including:
Oxidation: Oxidation of the hydroxymethyl group can produce 2,6-dimethylcyclohexanone .
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents like LiAlH4 and NaBH4 are typically used.
Substitution: Reagents such as acyl chlorides or anhydrides are used for esterification, while alcohols or phenols are used for etherification.
Major Products Formed:
Oxidation: 2,6-Dimethylcyclohexanone
Reduction: Various alcohols and alkanes
Substitution: Esters and ethers
Scientific Research Applications
(2,6-Dimethylcyclohexyl)methanol: has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological processes and as a potential intermediate in the synthesis of bioactive molecules.
Medicine: It may serve as a precursor for the development of pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
(2,6-Dimethylcyclohexyl)methanol: can be compared with other similar compounds such as 2,6-dimethylcyclohexanol and 2,6-dimethylcyclohexanone . While these compounds share structural similarities, This compound is unique due to its hydroxymethyl group, which imparts different chemical properties and reactivity.
Comparison with Similar Compounds
2,6-Dimethylcyclohexanol
2,6-Dimethylcyclohexanone
2,2-Dimethylcyclohexanol
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Properties
IUPAC Name |
(2,6-dimethylcyclohexyl)methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7-4-3-5-8(2)9(7)6-10/h7-10H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXCSABYHVRYEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1CO)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990503 | |
Record name | (2,6-Dimethylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70289-32-6 | |
Record name | Cyclohexanemethanol, 2,6-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070289326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC92774 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92774 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,6-Dimethylcyclohexyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIMETHYL-CYCLOHEXANEMETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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